ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate is a complex organic compound that features a cyclohexane ring with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Esterification: The carboxylate group is esterified using ethanol and a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the Boc group can be removed under physiological conditions to release the active drug.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate involves the cleavage of the Boc group under acidic conditions, releasing the active amine. This amine can then interact with various molecular targets, including enzymes and receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl(1S,3R)-3-amino-4-oxocyclohexane-1-carboxylate: Lacks the Boc protecting group.
Methyl(1S,3R)-3-{[(tert-butoxy)carbonyl]amino}-4-oxocyclohexane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
The presence of the Boc protecting group in this compound makes it particularly useful in synthetic chemistry, as it can be selectively removed under mild conditions. This allows for the controlled release of the active amine, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
ethyl (1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,18)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFVKMVRLWEFMU-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)C(C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)[C@@H](C1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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